molecular formula C16H17FN2O5S2 B2650873 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 951551-20-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2650873
CAS RN: 951551-20-5
M. Wt: 400.44
InChI Key: ABMKAJVOJCODIC-UHFFFAOYSA-N
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Description

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound. The name suggests that it contains an isothiazolidine ring, which is a type of heterocyclic compound . This ring is substituted with a phenyl group at one position and a sulfonamide group at another .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isothiazolidine ring attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group. Additionally, a sulfonamide group is also present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isothiazolidine ring, phenyl ring, and sulfonamide group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence its properties .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, exploring their inhibitory effects on COX-2, which plays a crucial role in inflammation and pain. Introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, demonstrating the potential therapeutic applications of these compounds in treating conditions like rheumatoid arthritis and acute pain Hashimoto et al., 2002.

Anticancer Activity

Tsai et al. (2016) synthesized and evaluated novel aminothiazole-paeonol derivatives for their anticancer effects on several cancer cell lines. The study found that some compounds exhibited significant inhibitory activity, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting these molecules as promising leads for developing new anticancer agents Tsai et al., 2016.

Inhibitors of Kynurenine 3-Hydroxylase

Röver et al. (1997) reported on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in tryptophan metabolism, which is linked to several neurodegenerative diseases. The compounds demonstrated high-affinity inhibition of this enzyme, providing insight into potential treatments for neurological disorders Röver et al., 1997.

Antimycobacterial Activity

Ghorab et al. (2017) explored the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial activity. These compounds showed considerable activity against Mycobacterium tuberculosis, highlighting their potential as second-line antituberculosis agents Ghorab et al., 2017.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal methods should be followed to ensure safety .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S2/c1-24-16-8-7-14(11-15(16)17)26(22,23)18-12-3-5-13(6-4-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKAJVOJCODIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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